molecular formula C6H12O B12297437 (2R,3S)-3-Methylpent-4-en-2-ol

(2R,3S)-3-Methylpent-4-en-2-ol

Cat. No.: B12297437
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-NTSWFWBYSA-N
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Description

(2R,3S)-3-Methylpent-4-en-2-ol is a chiral alcohol with a unique structure characterized by a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methylpent-4-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2R,3S)-3-Methylpent-4-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methylpent-4-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the structure also allows for various chemical interactions, contributing to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-3-Methylpent-4-en-2-ol is unique due to its specific combination of a double bond and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R,3S)-3-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m0/s1

InChI Key

COIPQIFWUIDWLU-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](C)O

Canonical SMILES

CC(C=C)C(C)O

Origin of Product

United States

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